N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
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Overview
Description
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and a dimethylmorpholinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the difluorophenyl group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the acetamide intermediate.
Attachment of the dimethylmorpholinyl group: This can be done through a substitution reaction where the morpholine derivative is introduced to the acetamide intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Compounds of this nature are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide: can be compared with other acetamide derivatives that have different substituents on the phenyl or morpholine rings.
N-(2,6-dichlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide: This compound has chlorine atoms instead of fluorine atoms, which may affect its reactivity and biological activity.
N-(2,6-difluorophenyl)-2-(2,6-dimethylpiperidin-4-yl)acetamide: This compound has a piperidine ring instead of a morpholine ring, which can influence its chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both difluorophenyl and dimethylmorpholinyl groups may enhance its stability, reactivity, or interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-9-6-18(7-10(2)20-9)8-13(19)17-14-11(15)4-3-5-12(14)16/h3-5,9-10H,6-8H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUVPGCXYKAQCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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